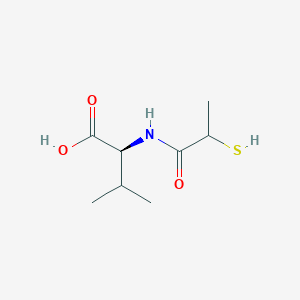

N-(2-Mercapto-1-oxopropyl)-L-valine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Mercapto-1-oxopropyl)-L-valine is a compound with a molecular formula of C8H15NO3S It is a derivative of valine, an essential amino acid, and contains a mercapto group, which is a sulfur-containing functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercapto-1-oxopropyl)-L-valine typically involves the reaction of L-valine with a mercapto-containing reagent. One common method is the reaction of L-valine with 2-mercaptopropionic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification steps such as crystallization or chromatography may be employed to obtain the final product.

化学反応の分析

Thiol-Based Reactivity

The thiol group enables diverse reactions:

Oxidation to Disulfide

-

Conditions : Exposure to mild oxidizing agents (e.g., O₂, H₂O₂).

-

Product : Symmetrical disulfide dimer.

-

Applications : Stabilization of peptide conjugates or drug delivery systems .

Metal Coordination

Table 1: Metal Complexation Data

| Metal Salt | Product Color | Yield (%) | Ref. |

|---|---|---|---|

| Aluminum sulfate | Dark brown | 56 | |

| Iron(III) chloride | Black | 52 |

Amide Bond Reactivity

The amide bond participates in hydrolysis and enzymatic cleavage:

Acid/Base Hydrolysis

-

Acidic Conditions : Cleavage yields L-valine and 3-mercaptopropionic acid .

-

Basic Conditions : Forms sodium salt derivatives (e.g., sodium N-(2-mercapto-1-oxopropyl)-L-valinate) .

Enzymatic Degradation

-

Cathepsin B : Lysosomal proteases cleave amide bonds in drug-conjugate applications (e.g., antibody-drug conjugates) .

Azo Coupling Reactions

Though not directly reported for this compound, analogous thiol-containing amino acids undergo diazotization and coupling with phenolic compounds :

-

Step 1 : Diazotization of the amine group (if present) to form diazonium salts.

-

Step 2 : Coupling with phenols/naphthols to form azo derivatives.

Example Pathway :

textThiol-amino acid → Diazonium salt → Azo-phenol derivative

Thermal Stability and Decomposition

科学的研究の応用

Antidote for Heavy Metal Poisoning

N-(2-Mercapto-1-oxopropyl)-L-valine is structurally similar to Tiopronin, which is utilized clinically as an antidote for mercury and other heavy metal poisonings. The thiol group in the compound facilitates the chelation of heavy metals, thereby promoting their excretion from the body. This property has been documented in various studies highlighting its efficacy in treating metal toxicity .

Drug Delivery Systems

The compound's unique structure allows it to be incorporated into advanced drug delivery systems. It can be covalently linked to active pharmaceutical ingredients (APIs) to enhance their solubility and bioavailability. Research indicates that such conjugates can improve the pharmacokinetic profiles of drugs, leading to more effective therapies with reduced side effects .

Metabolic Studies

This compound serves as a valuable tool in metabolic engineering, particularly in the biosynthesis pathways of amino acids like L-valine. Its application in microbial fermentation processes has been explored, where it acts as a precursor or enhancer for L-valine production through engineered strains of bacteria such as Corynebacterium glutamicum . This has implications for both industrial production and research into metabolic pathways.

Role in Enzyme Inhibition

The compound has been investigated for its potential role as an enzyme inhibitor. By modulating specific enzymatic activities, it can influence metabolic pathways, which may be beneficial in conditions where metabolic dysregulation is present, such as diabetes or obesity .

Case Studies and Research Findings

Future Perspectives

The applications of this compound extend beyond current uses, with potential advancements in:

- Personalized Medicine : Tailoring drug formulations using this compound could lead to more effective treatments with fewer side effects.

- Sustainable Production : Utilizing this compound in microbial fermentation processes could enhance amino acid production efficiency, contributing to sustainable agricultural practices.

作用機序

The mechanism of action of N-(2-Mercapto-1-oxopropyl)-L-valine involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. This can result in inhibition of enzyme activity or alteration of protein-protein interactions. The compound may also interact with other cellular pathways, influencing various biological processes.

類似化合物との比較

Similar Compounds

- N-(2-Mercapto-1-oxopropyl)-L-alanine

- N-(2-Mercapto-1-oxopropyl)-L-serine

Uniqueness

N-(2-Mercapto-1-oxopropyl)-L-valine is unique due to its specific structure, which combines the properties of valine with a mercapto group This combination allows it to participate in unique chemical reactions and interactions that are not possible with other similar compounds

生物活性

N-(2-Mercapto-1-oxopropyl)-L-valine is a sulfur-containing amino acid derivative that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique biological properties. This compound, characterized by the presence of a mercapto group, exhibits various biological activities that make it a subject of interest for potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO₃S

- Key Functional Group : Mercapto group (-SH), which imparts distinctive chemical reactivity.

The mercapto group allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, enhancing its utility in biochemical applications.

This compound interacts with biological targets primarily through its thiol group. The mechanism involves:

- Covalent Bond Formation : The thiol group can form covalent bonds with other thiol groups in proteins, leading to modifications that can alter protein functionality.

- Enzyme Inhibition : By modifying active sites or allosteric sites on enzymes, it can inhibit enzymatic activity, which is crucial for various metabolic pathways.

- Antioxidant Activity : The compound's thiol group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

1. Antioxidant Properties

This compound has demonstrated significant antioxidant activity. This property is particularly important in protecting cells from oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Modulation of Enzyme Activity

Research indicates that this compound can modulate the activity of several enzymes by acting as a substrate or inhibitor. For instance, studies have shown that it can inhibit enzymes involved in metabolic pathways, which may have implications for drug development targeting specific diseases.

3. Potential Therapeutic Applications

Due to its unique structure and biological activities, this compound is being explored for various therapeutic applications:

- Drug Conjugation : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the delivery of therapeutic agents directly to cancer cells.

- Cancer Therapy : Preliminary studies suggest that compounds containing similar structures may exhibit cytotoxic effects against various cancer cell lines, indicating potential for further investigation in oncology .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study examining the antioxidant properties of this compound, researchers found that it effectively reduced oxidative stress markers in cellular models. The compound was shown to scavenge reactive oxygen species (ROS) and protect against cell death induced by oxidative damage.

特性

IUPAC Name |

(2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQVCURJKWLHLV-GDVGLLTNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C(C)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。